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For researchers, scientists, and drug development professionals engaged in CRISPR-based

genome editing, rigorous confirmation of on-target activity is a critical step to ensure the validity

and safety of their findings. This guide provides a comprehensive comparison of commonly

employed methods for validating on-target CRISPR-Cas9 edits, complete with experimental

data, detailed protocols, and workflow visualizations to aid in the selection of the most

appropriate technique for your research needs.

The advent of CRISPR-Cas9 has revolutionized the field of genome engineering, offering a

powerful tool for precise genetic modification. However, the success of any CRISPR

experiment hinges on the accurate confirmation of on-targe edits. This involves not only

verifying that the intended locus has been modified but also characterizing the nature and

efficiency of the edits. Several methods are available to researchers, each with its own set of

advantages and limitations in terms of sensitivity, throughput, cost, and the level of detail

provided.

This guide will delve into a comparative analysis of three primary methods for on-target

validation: the T7 Endonuclease I (T7EI) assay, Sanger sequencing coupled with computational

analysis (TIDE/ICE), and Next-Generation Sequencing (NGS).
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The choice of method for confirming on-target CRISPR effects often depends on the specific

experimental goals, available resources, and the desired level of resolution. The following table

summarizes the key performance characteristics of the T7EI assay, Sanger sequencing-based

analysis, and NGS.
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Experimental Workflows
To visualize the procedural steps of each validation method, the following diagrams illustrate

their respective workflows.
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T7 Endonuclease I (T7EI) Assay Workflow.
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PCR & Sequencing Data Analysis
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Sanger Sequencing with TIDE/ICE Workflow.
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Next-Generation Sequencing (NGS) Workflow.

Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide.

T7 Endonuclease I (T7EI) Assay Protocol
This protocol outlines the steps for detecting on-target indels using the T7 Endonuclease I

enzyme.

1. Genomic DNA Extraction:

Harvest CRISPR-edited and control cells.

Extract genomic DNA (gDNA) using a commercially available kit according to the

manufacturer's instructions.
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2. PCR Amplification:

Design PCR primers to amplify a 400-800 bp region flanking the CRISPR target site.

Perform PCR using a high-fidelity polymerase with the extracted gDNA as a template.

3. Heteroduplex Formation:

Purify the PCR products.

In a thermal cycler, denature the purified PCR products at 95°C for 5 minutes.

Gradually re-anneal the DNA by ramping down the temperature to 25°C at a rate of

-0.1°C/second to allow for the formation of heteroduplexes between wild-type and edited

DNA strands.

4. T7EI Digestion:

Set up the digestion reaction by incubating the re-annealed PCR products with T7

Endonuclease I enzyme and its corresponding buffer at 37°C for 15-30 minutes.

5. Gel Electrophoresis:

Analyze the digestion products on a 1.5-2% agarose gel.

The presence of cleaved DNA fragments of the expected sizes indicates the presence of

indels.

6. Quantification (Optional):

Quantify the intensity of the cleaved and uncleaved DNA bands using gel imaging software

to estimate the indel frequency.

Sanger Sequencing with TIDE/ICE Analysis Protocol
This protocol describes the use of Sanger sequencing followed by online tool analysis for

quantifying editing efficiency.

1. Genomic DNA Extraction and PCR Amplification:
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Follow steps 1 and 2 from the T7EI Assay Protocol. It is crucial to use high-quality PCR

amplification to ensure clean Sanger sequencing reads.

2. PCR Product Purification:

Purify the PCR products to remove primers and dNTPs.

3. Sanger Sequencing:

Send the purified PCR products from both the edited and control samples for Sanger

sequencing.

4. Data Analysis using TIDE (Tracking of Indels by Decomposition) or ICE (Inference of

CRISPR Edits):

Obtain the .ab1 sequence files for both the control and edited samples.

Navigate to the TIDE (--INVALID-LINK--) or ICE (--INVALID-LINK--) web tool.

Upload the respective .ab1 files.

Input the guide RNA sequence used for editing.

The software will analyze the sequence chromatograms and provide a quantitative summary

of the indel frequencies and types.

Next-Generation Sequencing (NGS) Protocol for On-
Target Analysis
This protocol provides a general overview of using NGS to deeply characterize on-target

editing events.

1. Amplicon Generation:

Design primers to amplify a short region (typically 150-300 bp) surrounding the target site.

The primers should include adapter sequences required for NGS library preparation.

2. Library Preparation:
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Perform a two-step PCR. The first step amplifies the target region, and the second step adds

unique barcodes and sequencing adapters to each sample, allowing for multiplexing.

Purify the barcoded amplicons.

3. Sequencing:

Pool the libraries and sequence them on an appropriate NGS platform (e.g., Illumina MiSeq

or iSeq).

4. Data Analysis:

Demultiplex the sequencing reads based on the barcodes.

Align the reads to the reference sequence of the target locus.

Analyze the aligned reads to identify and quantify the frequency of different types of indels

and other mutations. Several software tools, such as CRISPResso2, are available for this

purpose.

Conclusion
The accurate assessment of on-target effects is a cornerstone of reliable CRISPR-based

research. The choice of validation method should be carefully considered based on the specific

requirements of the experiment. For rapid and cost-effective initial screening of gRNA

efficiency, the T7EI assay is a suitable option. For more quantitative and sequence-specific

information from a mixed population of cells, Sanger sequencing with TIDE or ICE analysis

offers a good balance of detail and affordability. When high sensitivity, comprehensive

characterization of all editing outcomes, and the ability to detect rare events are paramount,

NGS stands as the gold standard. By understanding the principles, workflows, and comparative

performance of these methods, researchers can confidently select the most appropriate

strategy to validate their CRISPR-mediated on-target effects and advance their scientific

discoveries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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